

What is the chemical structure of Lipid 23?

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Lipid 23	
Cat. No.:	B15577784	Get Quote

In-Depth Technical Guide: Lipid 23

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid 23 is a novel, ionizable cationic amino lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the delivery of messenger RNA (mRNA). Its chemical structure has been optimized for potent and, in some contexts, cell-type-specific mRNA delivery. This technical guide provides a comprehensive overview of the chemical structure of **Lipid 23**, detailed experimental protocols for its use, and quantitative data on the performance of **Lipid 23**-based LNPs.

Chemical Structure of Lipid 23

Lipid 23 is formally named 8-((2-((4-(dimethylamino)butanoyl)oxy)ethyl)(10-oxo-10-(tridecan-7-yloxy)decyl)amino)octyl 2-hexyldecanoate. It is characterized by a unique combination of a branched ester tail and a hydroxylamine linker, which contributes to its efficacy in mRNA delivery.

Chemical Formula: C55H108N2O6

Molecular Weight: 893.46 g/mol

SMILES String:

CCCCCCCC(CCCCCC)C(OCCCCCCCN(CCOC(CCCN(C)C) = O)CCCCCCCCCC(OC(CCCCCC)CCCCC) = O) = O

Quantitative Data

The performance of **Lipid 23** in forming stable and effective LNPs for mRNA delivery has been quantitatively assessed. The following tables summarize the key physicochemical properties and in vivo efficacy of **Lipid 23**-containing LNPs as reported in the literature.

Table 1: Physicochemical Characterization of Lipid 23 LNPs

Parameter	Value
LNP Formulation Molar Ratio	
(Lipid 23 : DSPC : Cholesterol : PEG-DMG)	50 : 10 : 38.5 : 1.5
Hydrodynamic Diameter (nm)	~120
Polydispersity Index (PDI)	< 0.20
Surface Charge (Zeta Potential)	Near-neutral
mRNA Encapsulation Efficiency (%)	> 80%

Table 2: In Vivo mRNA Delivery Efficiency of Lipid 23 LNPs

The following data represents in vivo studies where **Lipid 23** LNPs were identified as superior for liver-trophic mRNA delivery.

Organ	Reporter Gene Expression (Relative Luminescence Units)
Liver	High
Spleen	Moderate
Lung	Low
Heart	Low
Kidney	Low

Experimental Protocols Synthesis of Lipid 23

A detailed, step-by-step synthesis protocol for **Lipid 23** is proprietary to the developing researchers and not publicly available in full detail. The synthesis generally involves a multi-step organic chemistry process focusing on the assembly of the hydrophobic tails, the linker, and the ionizable headgroup.

Lipid Nanoparticle (LNP) Formulation

Materials:

- Lipid 23 (in ethanol)
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)
- Cholesterol (in ethanol)

Foundational & Exploratory

Check Availability & Pricing

- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-DMG) (in ethanol)
- mRNA (in an appropriate aqueous buffer, e.g., 50 mM citrate buffer, pH 4.0)
- · Microfluidic mixing device

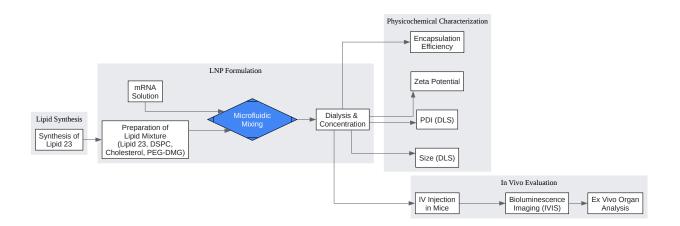
Protocol:

- Prepare Lipid Stock Solutions: Prepare individual stock solutions of Lipid 23, DSPC, cholesterol, and PEG-DMG in absolute ethanol.
- Prepare Lipid Mixture: Combine the lipid stock solutions in the desired molar ratio (50:10:38.5:1.5) to create the final lipid mixture in ethanol.
- Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the aqueous buffer.
- · Microfluidic Mixing:
 - Load the lipid mixture into one syringe and the mRNA solution into a separate syringe.
 - Set the flow rates on the microfluidic mixing device to achieve the desired mixing ratio (typically 3:1 aqueous to organic phase).
 - Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the LNPs.
- Dialysis: Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and unencapsulated mRNA.
- Concentration and Sterilization: Concentrate the LNP formulation to the desired final concentration using a suitable method (e.g., tangential flow filtration) and sterilize by passing through a 0.22 µm filter.

In Vivo mRNA Delivery Evaluation

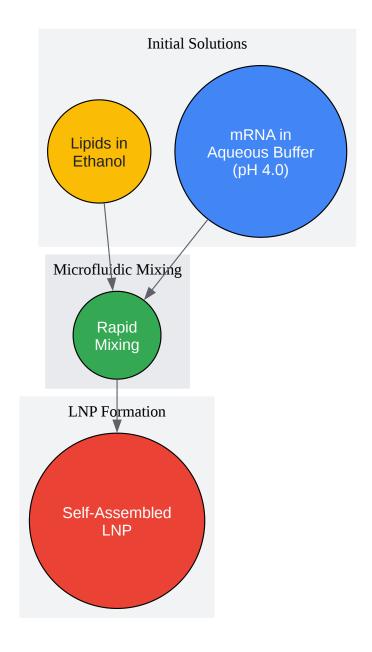
Animal Model:

BALB/c or C57BL/6 mice are commonly used.


Protocol:

- LNP Administration: Administer the **Lipid 23**-LNP formulation encapsulating a reporter mRNA (e.g., luciferase) to the mice via intravenous (IV) injection.
- Bioluminescence Imaging: At a predetermined time point post-injection (e.g., 6, 24, 48 hours), anesthetize the mice and administer the appropriate substrate for the reporter protein (e.g., D-luciferin for luciferase).

- Image Acquisition: Image the mice using an in vivo imaging system (IVIS) to detect and quantify the bioluminescence signal in different organs.
- Organ Harvest and Analysis: Following imaging, humanely euthanize the mice and harvest the organs of interest (liver, spleen, lungs, heart, kidneys).
- Ex Vivo Analysis: Homogenize the harvested organs and perform a luciferase assay on the tissue lysates to quantify protein expression levels.


Diagrams

Click to download full resolution via product page

Caption: Workflow for the development and evaluation of Lipid 23 LNPs.

Click to download full resolution via product page

Caption: Self-assembly of LNPs via microfluidic mixing.

• To cite this document: BenchChem. [What is the chemical structure of Lipid 23?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577784#what-is-the-chemical-structure-of-lipid-23]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com